Methyl 3-(1-aminoethyl)-4-methylbenzoate Methyl 3-(1-aminoethyl)-4-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17803014
InChI: InChI=1S/C11H15NO2/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12/h4-6,8H,12H2,1-3H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Methyl 3-(1-aminoethyl)-4-methylbenzoate

CAS No.:

Cat. No.: VC17803014

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1-aminoethyl)-4-methylbenzoate -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name methyl 3-(1-aminoethyl)-4-methylbenzoate
Standard InChI InChI=1S/C11H15NO2/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12/h4-6,8H,12H2,1-3H3
Standard InChI Key PXQBHAHWPLQYFQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)OC)C(C)N

Introduction

Chemical Identity and Structural Analysis

Methyl 3-(1-aminoethyl)-4-methylbenzoate belongs to the benzoate ester family, characterized by a benzene ring substituted with a methyl group at position 4, a methyl ester at position 1, and a 1-aminoethyl group at position 3. Its molecular formula is C11_{11}H15_{15}NO2_2, with a molecular weight of 193.24 g/mol. The compound’s structure combines aromaticity with functional groups that enhance reactivity and solubility, making it valuable for synthetic applications.

Key Structural Features

  • Aromatic Core: The benzene ring provides stability and serves as a scaffold for substitutions.

  • Ester Group: The methyl ester at position 1 contributes to polarity and hydrolytic stability.

  • Aminoethyl Side Chain: The 1-aminoethyl group at position 3 introduces basicity and potential for hydrogen bonding, which is critical for biological interactions .

Physicochemical Properties

While direct experimental data for methyl 3-(1-aminoethyl)-4-methylbenzoate are scarce, properties can be extrapolated from analogs:

PropertyValue (Estimated)Source Analog
Melting Point110–115 °CMethyl 3-amino-4-methylbenzoate
Boiling Point290–300 °CMethyl 4-(1-aminoethyl)benzoate
Density1.12–1.15 g/cm³Methyl 3-methoxy-4-methylbenzoate
SolubilitySlightly soluble in chloroform, methanolMethyl 3-amino-4-methylbenzoate
pKa~3.3 (carboxylic acid derivative)Methyl 3-amino-4-methylbenzoate

The compound likely exists as a white to off-white crystalline powder under standard conditions, with stability dependent on storage in inert atmospheres and protection from light .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-(1-aminoethyl)-4-methylbenzoate can be inferred from methods used for related compounds:

  • Reductive Amination:

    • Starting Material: Methyl 4-methyl-3-nitrobenzoate .

    • Step 1: Hydrogenation of the nitro group using Raney nickel or palladium-carbon under H2_2 atmosphere to yield methyl 3-amino-4-methylbenzoate .

    • Step 2: Introduction of the ethylamine side chain via alkylation or coupling reactions, such as reacting with bromoethane in the presence of a base.

  • Acylation and Esterification:

    • Starting Material: 3-(1-Aminoethyl)-4-methylbenzoic acid.

    • Reaction: Esterification with methanol under acidic conditions (e.g., H2_2SO4_4) to form the methyl ester .

Optimization Challenges

  • Selectivity: Ensuring mono-substitution at position 3 requires careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product .

Applications in Pharmaceutical Chemistry

Methyl 3-(1-aminoethyl)-4-methylbenzoate is hypothesized to serve as an intermediate in the synthesis of bioactive molecules, analogous to its structural relatives:

Anticancer Agents

  • Hedgehog Signaling Inhibitors: Derivatives of methyl 3-amino-4-methylbenzoate are used to synthesize 4-(pyrimidin-2-ylamino)benzamide derivatives, which inhibit pathways implicated in cancer progression .

  • Kinase Inhibitors: The aminoethyl group may enhance binding affinity to kinase domains, as seen in nilotinib impurity studies .

Antibacterial and Antiviral Research

  • Scaffold for Antibiotics: The compound’s aromatic-amine structure aligns with motifs in fluoroquinolones and β-lactam antibiotics, suggesting potential for modified antimicrobial agents .

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